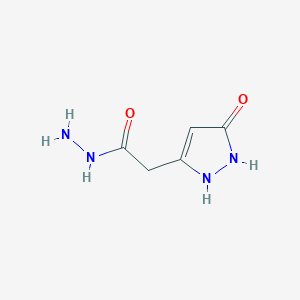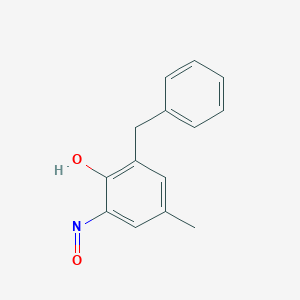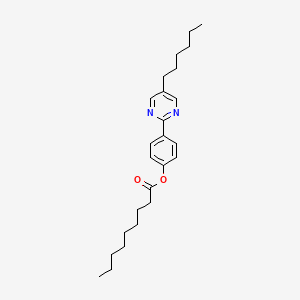
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester is an organic compound with the molecular formula C25H36N2O2. It is a derivative of nonanoic acid, which is a nine-carbon fatty acid. This compound is known for its unique structure, which includes a pyrimidinyl group and a phenyl ester group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester typically involves the esterification of nonanoic acid with 4-(5-hexyl-2-pyrimidinyl)phenol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release nonanoic acid and 4-(5-hexyl-2-pyrimidinyl)phenol, which may exert biological effects through various pathways. The pyrimidinyl group can interact with nucleic acids and proteins, potentially affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester
- Decanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester
- Nonanoic acid, 4-(5-methyl-2-pyrimidinyl)phenyl ester
Uniqueness
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester is unique due to its specific combination of a nonanoic acid ester and a pyrimidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
58415-74-0 |
|---|---|
Formule moléculaire |
C25H36N2O2 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
[4-(5-hexylpyrimidin-2-yl)phenyl] nonanoate |
InChI |
InChI=1S/C25H36N2O2/c1-3-5-7-9-10-12-14-24(28)29-23-17-15-22(16-18-23)25-26-19-21(20-27-25)13-11-8-6-4-2/h15-20H,3-14H2,1-2H3 |
Clé InChI |
IETXZDOMPDMLEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
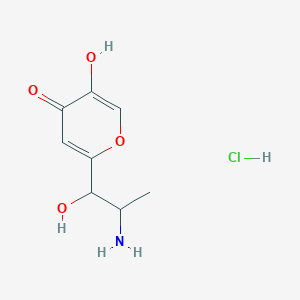
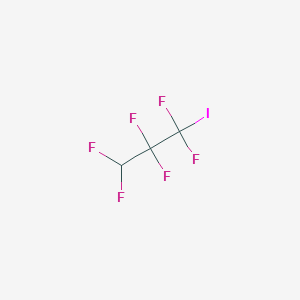

![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
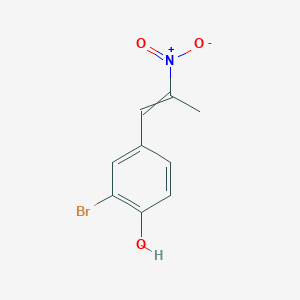
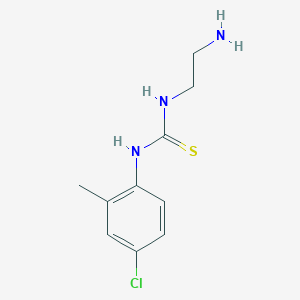

![1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14605551.png)
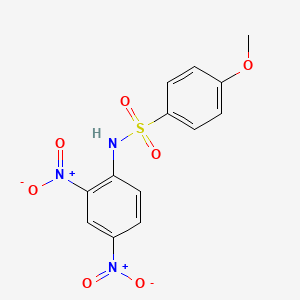
![2,2'-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol)](/img/structure/B14605558.png)
